4,4'-Bis(chloromethyl)-2,2'-bipyridyl
Description
Contextualization within Bipyridine Chemistry
Bipyridines, particularly 2,2'-bipyridine (B1663995), are among the most extensively studied ligands in coordination chemistry, a journey that began with their discovery in 1888. nih.gov These bidentate ligands, consisting of two interconnected pyridine (B92270) rings, form stable complexes with a vast array of transition metals. nih.govwikipedia.org The resulting complexes have been instrumental in advancing our understanding of fundamental chemical principles, including metal-ligand bonding, photochemistry, and electrochemistry. nih.gov The parent 2,2'-bipyridine and its derivatives like 1,10-phenanthroline (B135089) are foundational to the field. nih.gov The introduction of functional groups onto the bipyridine scaffold, as seen in 4,4'-Bis(chloromethyl)-2,2'-bipyridyl, significantly expands its utility, allowing for its incorporation into larger, more complex systems.
Structural Characteristics and Chemical Reactivity of Chloromethyl Groups
The defining feature of this compound is the presence of two chloromethyl (-CH₂Cl) groups at the 4 and 4' positions of the bipyridine core. These groups are highly reactive, particularly in nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be readily displaced by various nucleophiles such as amines and thiols. This reactivity allows for the covalent attachment of the bipyridine unit to other molecules or surfaces.
The reactivity of the chloromethyl group is a key aspect of its utility. In comparison to its bromomethyl analog, the chloromethyl derivative exhibits more moderate reactivity due to the lower electronegativity of chlorine, which makes it a less effective leaving group. This can be advantageous in certain applications, allowing for more controlled reactions. The bipyridine core itself is also redox-active, capable of participating in oxidation and reduction reactions, which further diversifies its chemical behavior.
Historical Development of Synthetic Methodologies for Bipyridines
The synthesis of functionalized bipyridines has evolved significantly over time. Early methods often involved multi-step processes with moderate yields. A significant advancement in the synthesis of halomethyl-2,2'-bipyridines, including the chloro-derivative, involves the use of trimethylsilyl (B98337) (TMS) intermediates. orgsyn.org A particularly efficient method for preparing this compound starts with 4,4'-dimethyl-2,2'-bipyridine (B75555). orgsyn.org This starting material is treated with lithium diisopropylamide (LDA) and then chlorotrimethylsilane (B32843) (TMSCl) to form 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine. orgsyn.org This intermediate is then reacted with hexachloroethane (B51795) in the presence of cesium fluoride (B91410) to yield the final product. orgsyn.org This method is noted for its high yields and the production of few by-products. orgsyn.org
Significance in Coordination Chemistry and Ligand Design
As a bidentate ligand, this compound readily forms stable chelate complexes with a variety of transition metal ions. The two nitrogen atoms of the bipyridine core coordinate to a single metal center, a fundamental interaction in coordination chemistry. The resulting metallo-supramolecular structures are of great interest due to their unique photophysical and electrochemical properties.
The chloromethyl groups provide reactive handles for post-synthetic modification. This allows for the construction of more elaborate ligand architectures. For instance, the chloromethyl groups can be converted to other functional groups, such as phosphonates, through reactions like the Arbuzov reaction. These modified ligands can then be used to create complexes with tailored properties for specific applications. The ability to covalently link the bipyridine unit to other molecular components is a key advantage in designing sophisticated coordination compounds.
Overview of Key Research Areas and Applications
The versatile nature of this compound has led to its application in several key areas of chemical research.
In the field of catalysis, bipyridine-metal complexes are well-established as effective catalysts for a range of organic transformations. The functionalization of the bipyridine ligand with chloromethyl groups allows for the immobilization of these catalysts onto solid supports, such as polymers or silica (B1680970) surfaces. orgsyn.org This heterogenization of homogeneous catalysts offers significant advantages, including ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling. The electronic properties of the bipyridine ligand can also be tuned by modifying the substituents, which in turn can influence the activity and selectivity of the metal catalyst.
The reactive nature of the chloromethyl groups makes this compound a valuable building block in materials science. tcichemicals.com It is used in the synthesis of functional polymers and materials with specific electronic or optical properties. orgsyn.org For example, it can act as an initiator for controlled radical polymerization of monomers like styrene. The resulting polymers incorporate the bipyridine unit, which can then be used to coordinate metal ions, leading to the formation of metallopolymers. orgsyn.org These materials can exhibit interesting properties, such as stimuli-responsive behavior or catalytic activity. Furthermore, this compound is a precursor for creating ligands with extended π-conjugation, which are of interest for applications in dye-sensitized solar cells. orgsyn.org
Biological Research
Anticancer Research:
A significant area of interest is the development of novel metal-based anticancer agents. Ruthenium complexes, in particular, have been a major focus. While direct studies on ruthenium complexes of this compound are not extensively documented in publicly available research, studies on closely related bipyridine derivatives provide a strong rationale for their investigation. For instance, ruthenium(II)-arene complexes with other 4,4'-substituted-2,2'-bipyridine ligands have demonstrated significant cytotoxicity against human urinary bladder cancer cells, often exceeding the efficacy of the established chemotherapy drug, cisplatin (B142131). nih.gov These complexes are thought to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death). nih.govpensoft.net Research on ruthenium complexes with 3,3'-dicarboxy-2,2'-bipyridyl has shown high cytotoxicity against breast cancer cell lines (MDA-MB-231) while exhibiting minimal effects on normal cells, highlighting the potential for selective cancer cell targeting. pensoft.net
Platinum complexes are another major class of metal-based anticancer drugs. The interaction of platinum complexes with DNA is a well-established mechanism of their cytotoxic action. nih.gov Although specific data on platinum complexes of this compound are scarce, the broader class of platinum(II) complexes with 2,2'-bipyridine derivatives have been found to bind to calf thymus DNA. nih.gov The design of novel platinum complexes aims to overcome the limitations of existing drugs, such as resistance and side effects.
The table below summarizes findings for related bipyridine metal complexes, providing a basis for the potential of this compound in anticancer research.
| Metal Complex Type | Cancer Cell Line(s) | Key Findings |
| Ruthenium(II)-arene with 4,4'-substituted bipyridines | T24 (Bladder Cancer) | Higher cytotoxicity than cisplatin; induction of early apoptosis. nih.gov |
| Ruthenium(II) with 3,3'-dicarboxy-2,2'-bipyridine | MDA-MB-231 (Breast) | Highly cytotoxic to cancer cells with minimal toxicity to normal cells; induces apoptosis. pensoft.net |
| Platinum(II) with 2,2'-bipyridine and other ligands | P388 (Leukemia) | Some complexes showed lower I.D. 50 values (higher potency) than cisplatin. nih.gov |
| Copper(II) complexes with various ligands | Various cancer cell lines | Often exhibit significant antimicrobial and anticancer activity, with mechanisms potentially involving DNA interaction and the generation of reactive oxygen species. researchgate.netnih.govnih.govmdpi.com |
Antimicrobial Research:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-[4-(chloromethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKSOWFFOHQARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)C2=NC=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441813 | |
| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138219-98-4 | |
| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00441813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |
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Synthetic Strategies and Advanced Methodologies for 4,4 Bis Chloromethyl 2,2 Bipyridyl
Classic Synthetic Routes
The foundational methods for synthesizing 4,4'-Bis(chloromethyl)-2,2'-bipyridyl have traditionally relied on the modification of a pre-existing bipyridine scaffold. These routes, while effective, often involve harsh reagents and multiple steps.
Chloromethylation of 4,4'-dimethyl-2,2'-bipyridine (B75555)
Direct chloromethylation of the readily available 4,4'-dimethyl-2,2'-bipyridine offers a straightforward conceptual path. This electrophilic substitution reaction introduces chloromethyl groups onto the pyridine (B92270) rings. However, this method can be challenging due to the potential for side reactions, such as the formation of diarylmethane by-products, and the need for stringent control of reaction conditions to achieve the desired bis-substitution. The reaction typically employs formaldehyde (B43269) and hydrogen chloride, often with a catalyst, but can suffer from low yields and the formation of complex product mixtures.
Halogenation via Trimethylsilyl (B98337) (TMS) Intermediates
A more refined and widely used classical approach involves the use of trimethylsilyl (TMS) intermediates. orgsyn.org This method offers significantly improved yields and selectivity compared to direct chloromethylation. The synthesis begins with the deprotonation of 4,4'-dimethyl-2,2'-bipyridine using a strong base, typically lithium diisopropylamide (LDA), followed by quenching with chlorotrimethylsilane (B32843) (TMSCl) to form 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine. orgsyn.org This TMS-activated intermediate is then subjected to chlorination.
This halogenation of the TMS intermediate is a highly effective method for derivatizing bipyridines, lauded for its nearly quantitative yields, minimal by-products, and the use of low-cost reagents. The trimethylsilyl groups are cleaved, and the resulting reactive methyl intermediates are chlorinated.
Table 1: Synthesis of this compound via TMS Intermediate
| Step | Reagents and Conditions | Product | Yield |
| Silylation | 4,4'-dimethyl-2,2'-bipyridine, LDA, THF, -78°C then TMSCl | 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine | 97% orgsyn.org |
| Chlorination | 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine, Hexachloroethane (B51795), Cesium Fluoride (B91410), Acetonitrile, 60°C | This compound | High |
Precursor-Based Synthesis (e.g., from 4,4'-bis(trimethylsilylmethyl)-2,2'-bipyridine)
This method is intrinsically linked to the halogenation via TMS intermediates, where 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine is the key precursor. The synthesis of this precursor is a critical first step, achieved by treating 4,4'-dimethyl-2,2'-bipyridine with a strong base like lithium diisopropylamide (LDA) followed by reaction with chlorotrimethylsilane (TMSCl). orgsyn.org
Once the 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine precursor is obtained, it serves as a versatile platform for introducing the chloromethyl groups. The chlorination is typically carried out using a chlorinating agent such as hexachloroethane in the presence of a fluoride source like cesium fluoride or tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ions facilitate the cleavage of the silicon-carbon bond, generating a carbanion that readily reacts with the chlorine source. This two-step process, involving the formation and subsequent chlorination of the silylated precursor, provides a reliable and high-yielding route to this compound.
Modern Synthetic Innovations
Contemporary synthetic chemistry has focused on developing more efficient and versatile methods for constructing the bipyridine framework itself, with the desired functional groups already in place or easily introduced. These methods often employ powerful transition-metal-catalyzed cross-coupling reactions.
Catalytic Hydrogenation Approaches
While catalytic hydrogenation is a cornerstone of organic synthesis for the reduction of various functional groups, its direct application for the synthesis of this compound from a suitable precursor is not a commonly reported or standard method. Hydrogenation is typically associated with the reduction of double bonds, nitro groups, or the removal of protecting groups under milder conditions than those required for the formation of a chloromethyl group.
Cross-Coupling Strategies (e.g., Negishi Coupling, Suzuki Coupling)
Modern synthetic efforts have largely shifted towards the use of palladium-catalyzed cross-coupling reactions to construct the 2,2'-bipyridine (B1663995) core. These methods offer high efficiency, mild reaction conditions, and excellent tolerance to a wide range of functional groups. orgsyn.orgorganic-chemistry.org
Negishi Coupling:
The Negishi cross-coupling reaction has proven to be a powerful tool for the synthesis of substituted bipyridines. orgsyn.orgorganic-chemistry.org This reaction involves the coupling of an organozinc reagent with an organohalide in the presence of a palladium or nickel catalyst. For the synthesis of bipyridines, a pyridylzinc halide can be coupled with a halopyridine. organic-chemistry.org The Negishi coupling is valued for its high yields and good functional group tolerance. organic-chemistry.org An efficient strategy for creating substituted 2,2'-bipyridines utilizes tetrakis(triphenylphosphine)palladium(0) as a catalyst to couple organozinc pyridyl reagents with 2-chloro- or 2-bromopyridines. orgsyn.org
Suzuki Coupling:
The Suzuki coupling reaction, which pairs an organoboron compound with an organohalide, is another widely used method for constructing C-C bonds in bipyridine synthesis. acs.org A significant advantage of the Suzuki reaction is the stability and low toxicity of the boronic acid or ester reagents. However, a challenge in bipyridine synthesis via Suzuki coupling is the potential for the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. acs.org Despite this, various effective catalytic systems have been developed to overcome this issue. acs.org For a long time, the instability of 2-pyridylboron compounds hindered the use of Suzuki coupling for 2,2'-bipyridine synthesis. However, the development of stabilized 2-pyridylboronic acid esters has made this a valuable and efficient method.
Table 2: Comparison of Cross-Coupling Strategies for Bipyridine Synthesis
| Coupling Reaction | Key Reagents | Advantages | Disadvantages |
| Negishi Coupling | Organozinc halide, Organohalide, Pd or Ni catalyst | High yields, Good functional group tolerance orgsyn.orgorganic-chemistry.org | Sensitivity of organozinc reagents to air and moisture |
| Suzuki Coupling | Organoboron compound, Organohalide, Pd catalyst, Base | Stable and less toxic reagents, Wide availability of boronic acids acs.org | Potential for catalyst inhibition by the bipyridine product acs.org |
These modern cross-coupling strategies provide a more modular approach, allowing for the synthesis of a wide array of substituted bipyridines, including the precursors to this compound, with greater control and efficiency than classic routes.
Decarboxylative Cross-Coupling
Decarboxylative cross-coupling has emerged as a powerful method for C-C bond formation, offering an alternative to traditional cross-coupling reactions that require organometallic reagents. This strategy involves the coupling of a carboxylic acid derivative with an aryl halide or another electrophile, driven by the extrusion of carbon dioxide. In the context of bipyridine synthesis, this could theoretically involve the coupling of a pyridine carboxylic acid with a pyridine derivative.
While specific documented examples of synthesizing this compound via a decarboxylative cross-coupling reaction are not prevalent in the literature, the general applicability of this method for creating biaryl linkages is well-established. For instance, Cu/Pd-catalyzed decarboxylative cross-coupling reactions have been successfully used to synthesize 2-substituted biaryls from potassium benzoates. researchgate.net This type of reaction demonstrates the potential for forming the C-C bond between two pyridine rings, which is the core of the bipyridine structure.
Phosphorus-Mediated C-C Bond Formation
Phosphorus-based reagents are fundamental in organic synthesis for the formation of carbon-carbon bonds. Reactions such as the Wittig, Horner-Wadsworth-Emmons, and Suzuki-Miyaura cross-coupling (which often employs phosphine (B1218219) ligands) are staples in constructing complex molecular architectures.
While direct synthesis of the this compound backbone via phosphorus-mediated C-C bond formation is not the most commonly cited route, the influence of phosphorus ligands is critical in many cross-coupling strategies that could be employed. For example, the structure of biaryl phosphine ligands significantly impacts the efficiency of Pd-catalyzed C-C bond-forming reactions. sci-hub.se More directly related to this specific compound, phosphorus reagents are extensively used not for creating the bipyridine core itself, but for its subsequent functionalization, as detailed in the sections below.
A more common and efficient synthesis of this compound starts from 4,4'-dimethyl-2,2'-bipyridine. This process involves a silylation step using reagents like chlorotrimethylsilane (TMSCl) after deprotonation with lithium diisopropylamide (LDA), followed by a halogenation step using an electrophilic chlorine source like hexachloroethane. orgsyn.orgorgsyn.org This method is noted for its high yield (approaching 97%) and the generation of few by-products. orgsyn.orgorgsyn.org
Functionalization Techniques
The chloromethyl groups at the 4 and 4' positions of the bipyridine ring are highly reactive sites, making this compound a versatile precursor for a wide range of derivatives through functionalization. These reactions primarily involve nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles.
Nucleophilic Substitution Reactions with Chloromethyl Groups
The primary mode of reactivity for this compound is the nucleophilic substitution at the benzylic carbon of the chloromethyl groups. This allows for the covalent attachment of various functional moieties, profoundly altering the molecule's chemical and physical properties. These reactions typically proceed under mild conditions, often in the presence of a base.
The reaction of this compound with primary or secondary amines leads to the formation of the corresponding aminomethyl derivatives. This nucleophilic substitution allows for the introduction of nitrogen-containing functional groups, which can serve as new coordination sites, alter solubility, or act as precursors for further reactions.
| Nucleophile | Reagent Example | Product Type | Reference(s) |
| Amine | Primary or Secondary Amines (e.g., Dimethylamine) | 4,4'-Bis(aminomethyl)-2,2'-bipyridine derivative |
Similarly, thiols and thiolates are excellent nucleophiles that readily displace the chloride ions in this compound to form thioether linkages. This reaction is a common strategy for tethering the bipyridine unit to sulfur-containing molecules or surfaces. The resulting S-C(sp²) bond is a stable covalent linkage. nih.gov
| Nucleophile | Reagent Example | Product Type | Reference(s) |
| Thiol | Thiophenols, Alkyl Thiols | 4,4'-Bis(thiomethyl)-2,2'-bipyridine derivative |
The Michaelis-Arbuzov reaction is a classic and widely used method for forming a carbon-phosphorus bond. nih.gov It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. In the case of this compound, the two chloromethyl groups serve as reactive sites for a double Michaelis-Arbuzov reaction. This reaction is typically performed with a trialkyl phosphite, such as triethyl phosphite, to yield a tetraalkyl 2,2'-bipyridine-4,4'-diylbis(methylene)diphosphonate.
This transformation is particularly valuable as the resulting bisphosphonate esters are versatile intermediates. orgsyn.org For example, they can be used in Wadsworth-Emmons reactions with aldehydes to generate bipyridines with extended π-conjugated systems, which are of interest for applications in solar cells. orgsyn.orgorgsyn.org The reaction proceeds via a nucleophilic attack of the phosphite on the chloromethyl carbon, followed by the dealkylation of the resulting phosphonium (B103445) salt intermediate to form the stable phosphonate (B1237965) ester. nih.gov
| Reaction Name | Substrate | Reagent | Product Type | Reference(s) |
| Michaelis-Arbuzov Reaction | 4,4'-Bis(halomethyl)-2,2'-bipyridine | Trialkyl Phosphite (e.g., P(OEt)₃) | 4,4'-Bis(phosphonate ester)-2,2'-bipyridine | orgsyn.orgorgsyn.orgbeilstein-journals.org |
Oxidation and Reduction of the Bipyridine Core
The 2,2'-bipyridine core of this compound is a redox-active unit, capable of undergoing both oxidation and reduction reactions, which in turn modifies its electronic properties. These transformations are central to the application of its complexes in various catalytic and electronic systems.
The oxidation of bipyridine complexes, particularly those of transition metals like ruthenium, iron, and osmium, has been studied extensively. For instance, electrochemical studies in liquid sulfur dioxide have shown that complexes such as Os(bpy)₃²⁺ can undergo two successive one-electron oxidations to form stable 3+ and 4+ species. utexas.edu While the oxidation to the 4+ state is believed to be metal-centered for osmium complexes, for iron and ruthenium analogues, it is considered to be ligand-centered. utexas.edu In some cases, the highly oxidized 4+ species can react with the solvent, leading to the regeneration of the 3+ form. utexas.edu
Conversely, the bipyridine ligand can be reduced. The reduction of 2,2'-bipyridine generally occurs at a highly negative potential. mdpi.com Studies involving the reaction of 2,2'-bipyridine with quasi-linear 3d-metal(I) silylamides have demonstrated the formation of complexes where the bipyridine ligand is reduced to a radical monoanion. mdpi.com This reduction is confirmed by spectroscopic methods, such as UV/Vis spectroscopy, which shows characteristic π–π* transitions within the bipyridyl radical anion. mdpi.com The specific reagents used for oxidation and reduction can vary, with common examples including potassium permanganate (B83412) for oxidation and sodium borohydride (B1222165) for reduction.
Table 1: Redox Potentials of Selected Bipyridine Complexes
| Complex | Redox Couple | Potential (V vs Fc/Fc⁺) | Notes |
| Free 2,2'-bipyridine | bipy/bipy⁻ | -2.67 | Bipyridine centered reduction. mdpi.com |
| [Mn(bipy)(CO)₃Br] | Complex Reduction | ~ -2.0 | Anionic complex, lower reduction potential. mdpi.com |
| Os(bpy)₃²⁺ | Os(III)/Os(II) | Not specified | Forms stable 3+ and 4+ species upon oxidation. utexas.edu |
| Ru(bpy)₃²⁺ | Ru(III)/Ru(II) | Not specified | Ligand-centered oxidation to 4+ state. utexas.edu |
| Fe(bpy)₃²⁺ | Fe(III)/Fe(II) | Not specified | Ligand-centered oxidation to 4+ state. utexas.edu |
Derivatization for Extended Conjugation
The chloromethyl groups on the this compound scaffold provide reactive sites for derivatization, enabling the extension of the π-conjugated system. This is particularly valuable for applications in materials science and optoelectronics, such as in the construction of dyes for solar cells. orgsyn.org
A key strategy for extending conjugation involves the conversion of the chloromethyl groups into other functional moieties that can participate in cross-coupling reactions. For example, the bromo-analogue, 4,4'-bis(bromomethyl)-2,2'-bipyridine, which exhibits higher electrophilicity, can be converted into 4,4'-bis(phosphonate)-2,2'-bipyridine. orgsyn.org This phosphonate derivative serves as a crucial intermediate for subsequent Wadsworth-Emmons reactions with various aldehydes. orgsyn.org This approach has been successfully employed to synthesize bipyridines with extended π-conjugation for use in Grätzel-type solar cells. orgsyn.org
The derivatization is not limited to phosphonates. The reactive chloromethyl groups can undergo substitution reactions with a variety of nucleophiles, such as amines and thiols, to introduce new conjugated fragments. Furthermore, the trimethylsilyl-bipyridine intermediates, used in the synthesis of the halomethyl-bipyridines, are also effective nucleophile precursors and their reactivity can be extended to other electrophiles like aldehydes and alkyl halides, opening up further avenues for derivatization. orgsyn.orgorgsyn.org
Purification and Characterization of Synthetic Products
The purification of this compound is essential to remove by-products and unreacted starting materials. Common purification techniques include column chromatography and recrystallization. orgsyn.org Flash chromatography on silica (B1680970) gel using ethyl acetate (B1210297) as the mobile phase has been shown to be effective in separating the desired product. orgsyn.org Alternatively, recrystallization from hot absolute ethanol (B145695) can yield the purified compound. orgsyn.org Following synthesis, the product is typically extracted with a solvent like dichloromethane, and the organic fractions are dried over an agent such as sodium sulfate (B86663) before the solvent is removed. orgsyn.org
Characterization of the purified this compound is performed using standard analytical techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (in CDCl₃): The proton NMR spectrum typically shows a singlet for the four protons of the chloromethyl groups (-CH₂Cl) at approximately δ 4.55 ppm. The six pyridyl protons appear as a multiplet in the aromatic region, between δ 8.45 and 8.70 ppm.
¹³C NMR : The carbon spectrum displays a signal for the chloromethyl carbon at around δ 45.2 ppm, with the pyridyl carbons resonating in the range of δ 149.8–155.3 ppm.
Infrared (IR) Spectroscopy: The IR spectrum provides evidence of the key functional groups. A characteristic absorption band for the C-Cl stretch is observed around 680 cm⁻¹.
Table 2: Spectroscopic Data for this compound
| Technique | Nucleus/Group | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | -CH₂Cl | 4.55 ppm (singlet) |
| ¹H NMR | Pyridyl-H | 8.45–8.70 ppm (multiplet) |
| ¹³C NMR | -CH₂Cl | 45.2 ppm |
| ¹³C NMR | Pyridyl-C | 149.8–155.3 ppm |
| IR | C-Cl | 680 cm⁻¹ |
Coordination Chemistry and Metal Complexation of 4,4 Bis Chloromethyl 2,2 Bipyridyl
Ligand Design Principles and Chelating Behavior
The design of 4,4'-bis(chloromethyl)-2,2'-bipyridyl as a ligand is centered around the well-established chelating ability of the 2,2'-bipyridine (B1663995) (bpy) framework. The two nitrogen atoms of the pyridine (B92270) rings are positioned to readily coordinate with a single metal center, forming a stable five-membered chelate ring. nih.govresearchgate.net This bidentate chelation is a fundamental principle that imparts high stability to the resulting metal complexes compared to coordination with monodentate ligands like pyridine. nih.gov The planarity of the bipyridine system facilitates electron delocalization, which can influence the electronic properties of the metal complexes. wikipedia.org
The presence of the chloromethyl groups at the 4,4'-positions is a key design feature. These groups are electron-withdrawing, which can modulate the electron density on the pyridine rings and, consequently, the donor properties of the nitrogen atoms. Furthermore, the chloromethyl groups provide reactive sites for further functionalization, allowing for the synthesis of more complex structures, such as polymers and other derivatives, without significantly hindering the primary coordination site. orgsyn.org The positioning at the 4,4'-positions ensures less steric hindrance around the nitrogen donors compared to substitution at positions closer to the coordination site, like the 6,6'-positions.
Formation of Metal Complexes with Transition Metals
This compound readily forms complexes with a wide array of transition metals. The synthesis of these complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent.
The primary and most common coordination mode of this compound is as a bidentate chelating ligand, where both nitrogen atoms bind to a single metal ion. This results in the formation of a stable five-membered ring structure with the metal center. In the formation of complexes, the bipyridine ligand typically adopts a cis-conformation to allow for chelation. nih.gov
This ligand has been shown to form stable complexes with various transition metal ions, including but not limited to copper(II), nickel(II), and cobalt(II). The stoichiometry of the resulting complexes can vary, with common types being [M(L)Cl₂], [M(L)₂(H₂O)₂]²⁺, and [M(L)₃]²⁺, where 'L' represents the this compound ligand.
Copper(II): Copper(II) complexes with bipyridine ligands are well-documented. acs.orgnih.gov For instance, the reaction of this compound with a copper(II) salt can lead to the formation of complexes where the copper ion is in a square-planar or distorted octahedral geometry, depending on the other ligands present.
Nickel(II) and Cobalt(II): Similar to copper, nickel(II) and cobalt(II) form stable complexes with this bipyridine derivative. These complexes often exhibit octahedral geometry, particularly when three ligands coordinate to the metal center, forming [Ni(L)₃]²⁺ or [Co(L)₃]²⁺ species.
| Metal Ion | Common Complex Type | Typical Coordination Geometry |
|---|---|---|
| Cu(II) | [Cu(L)Cl₂], [Cu(L)₂(H₂O)₂]²⁺ | Square-planar, Distorted Octahedral |
| Ni(II) | [Ni(L)Cl₂], [Ni(L)₃]²⁺ | Octahedral |
| Co(II) | [Co(L)Cl₂], [Co(L)₃]²⁺ | Octahedral |
Stability and Reactivity of Metal Complexes
Metal complexes of this compound generally exhibit high thermal and chemical stability, a characteristic feature of bipyridine complexes. researchgate.net The chelate effect contributes significantly to this stability. nih.gov The stability of these complexes makes them suitable for applications in various fields, including catalysis and materials science. tcichemicals.com
The reactivity of the complexes is largely dictated by two main factors: the nature of the metal center and the reactivity of the chloromethyl groups. The metal center can participate in redox reactions, with the specific redox potentials being influenced by the ligand environment. The chloromethyl groups, as mentioned, are susceptible to nucleophilic substitution reactions, enabling the covalent linking of the complex to other substrates.
Advanced Spectroscopic and Electrochemical Characterization of Metal Complexes
A variety of spectroscopic and electrochemical techniques are employed to characterize the metal complexes of this compound.
Spectroscopic Characterization:
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complexes. Metal-to-ligand charge transfer (MLCT) bands are often observed in the visible region, which are characteristic of transition metal-diimine complexes. wikipedia.org
Infrared (IR) Spectroscopy: IR spectroscopy helps in confirming the coordination of the bipyridine ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. acs.org
Electrochemical Characterization:
Cyclic Voltammetry (CV): CV is a powerful technique to investigate the redox properties of the metal complexes. It can be used to determine the oxidation and reduction potentials of the metal center and/or the ligand, providing insights into their electronic structure and reactivity. rsc.orgrsc.org
| Technique | Information Obtained | Reference |
|---|---|---|
| UV-Visible Spectroscopy | Electronic transitions (e.g., MLCT bands) | wikipedia.org |
| Infrared Spectroscopy | Confirmation of coordination, vibrational modes | nih.gov |
| NMR Spectroscopy | Structural information for diamagnetic complexes | acs.org |
| X-ray Crystallography | Precise solid-state structure and geometry | nih.gov |
| Cyclic Voltammetry | Redox potentials, electronic properties | rsc.orgrsc.org |
Electronic and Magnetic Properties
The electronic properties of metal complexes containing bipyridine ligands, including derivatives like this compound, are of significant interest. For instance, ruthenium(II) complexes with substituted bipyridine ligands have been studied for their luminescent states and excited-state electron-transfer reactions. rsc.org The introduction of different substituent groups on the bipyridine ring, such as sulfonate or carboxylate groups, can influence the electronic properties of the resulting complexes. rsc.org
In platinum(II) biphenyl (B1667301) complexes containing 2,2'-bipyridine, the highest occupied molecular orbital (HOMO) has contributions from both the biphenyl ligand and the platinum center, while the lowest unoccupied molecular orbital (LUMO) is primarily located on the diimine ligands. nih.gov This separation of orbitals is crucial for the observed metal-to-ligand charge transfer (MLCT) transitions. nih.gov Similarly, in pentacyanoferrate(II) complexes with mono-quaternized 4,4'-bipyridine (B149096) ligands, the pentacyanoferrate(II) acts as the electron donor (contributing to the HOMO) and the monoquat ligand as the electron acceptor (contributing to the LUMO). nih.gov
The magnetic properties of metal complexes are also influenced by the ligand environment. For example, dinuclear hydroxo-bridged copper(II) complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555) have shown strong ferromagnetic coupling. researchgate.net Theoretical studies on organolanthanide(II) complexes have explored how the electronic structure and crystal field effect, dictated by the ligands, determine the magnetic properties. rsc.org
Redox Properties and Electroactivity
The redox properties of metal complexes with this compound and related ligands are central to their application in various catalytic and electronic processes. The bipyridine ligand can exist in different oxidation states, as demonstrated by a series of bimetallic zinc complexes where the 4,4'-bipyridine ligand was found in neutral, radical anionic, and dianionic forms. ox.ac.uk
Studies on ruthenium(II) complexes with sulfonated and carboxylated bipyridine ligands have shown that the charge of the complex significantly affects the rates of electron-transfer reactions. rsc.org For instance, the quenching of the excited state of these complexes by methyl viologen in aqueous solution can be understood using conventional theories of ionic reactions, confirming the effective charges of the ruthenium complex ions. rsc.org The redox state of the metal center in such complexes can trigger intramolecular charge transfer from the metal to the ligand. nih.gov
Metal-Ligand Interactions and Bonding Analysis
The interaction between the metal center and the this compound ligand is primarily a dative covalent bond from the nitrogen atoms to the metal. The stability of these complexes is enhanced by the chelate effect of the bipyridine ligand.
In platinum(II) complexes with 4,4'-bipyridine derivatives, the aromatic rings of the ligands often adopt a twisted orientation with respect to the plane of the metal-diimine unit to alleviate steric repulsion between hydrogen atoms on adjacent rings. nih.gov For example, in a tetranuclear platinum(II) complex, the dihedral angles between the platinum-bipyridine plane and the other ligand rings were found to be significant. nih.gov
Computational studies, such as Density Functional Theory (DFT), have been employed to analyze the bonding and electronic structure of these complexes. ox.ac.uk For a series of zinc complexes with a 4,4'-bipyridine bridge, DFT calculations, along with structural and spectroscopic data, confirmed the oxidation state of the bipyridine ligand. ox.ac.uk
Supramolecular Assemblies Involving Metal Complexation
The functional chloromethyl groups on this compound make it a valuable building block for the construction of supramolecular assemblies. These groups allow for covalent linkages to other molecules, enabling the formation of larger, more complex structures.
For example, this ligand has been used in the synthesis of supramolecular coordination complexes (SCCs) such as 2D-metallacycles and 3D-metallacages. nih.gov The stepwise synthesis of mixed-ligand tetranuclear platinum(II) supramolecular complexes has been demonstrated, starting from a platinum-p-biphenyl core and incorporating 4,4'-bipyridine derivatives as bridging ligands. nih.gov The resulting structures can exhibit interesting photophysical properties, such as aggregation-induced emission. nih.gov The design and self-assembly of various supramolecular platinum complexes, including triangles and 2+2 assemblies, have been achieved in high yields using bis-pyridyl cavitand building blocks. nih.gov
The carboxylate groups on related bipyridine ligands can play a significant role in the supramolecular packing of crystalline complexes through hydrogen bonding and other non-covalent interactions. nih.gov
Applications in Catalysis and Electrocatalysis
Design of Metal Complexes for Catalytic Reactions
The design of metal complexes utilizing 4,4'-Bis(chloromethyl)-2,2'-bipyridyl is centered on its dual functionality. The bipyridyl moiety provides a stable N,N'-chelating site for a wide array of transition metals, forming a stable 5-membered ring that is fundamental to the catalytic activity of the resulting complex. The true versatility of this ligand, however, lies in the two chloromethyl groups located at the 4 and 4' positions. These groups act as reactive handles, enabling the covalent attachment of the metal complex to various substrates.
This feature is particularly exploited in the creation of:
Polymer-Supported Catalysts: The chloromethyl groups can react with polymers containing suitable nucleophilic sites, leading to the immobilization of the catalyst. This heterogenization of a homogeneous catalyst simplifies catalyst recovery and reuse, which is a significant advantage in industrial applications.
Metal-Organic Frameworks (MOFs): The ligand can be incorporated into the structure of MOFs, creating a porous, crystalline material with well-defined active sites. chemimpex.com
Modified Surfaces: The ligand can be used to functionalize the surfaces of materials like silica (B1680970) or electrodes, creating tailored catalytic interfaces.
Multinuclear Complexes: The chloromethyl groups can be used to bridge multiple metal centers, leading to the formation of polynuclear complexes with potentially unique catalytic properties arising from metal-metal cooperativity.
The choice of metal center is dictated by the desired catalytic application. For instance, ruthenium and iridium are often employed for photoredox catalysis, while palladium is a common choice for cross-coupling reactions, and nickel or cobalt can be used for various redox-based catalytic cycles. The electronic properties of the bipyridine ligand can be tuned by the substituents, although the primary role of the chloromethyl groups in this specific ligand is structural rather than electronic.
Mechanism of Catalytic Action of this compound Complexes
The catalytic action of metal complexes derived from this compound is governed by the interplay between the metal center and the bipyridine ligand. The bipyridyl core influences the electronic structure and steric environment of the metal, which in turn dictates the catalytic mechanism.
A key role of any catalyst is to lower the activation energy of a reaction by stabilizing its transition state. In metal complexes of bipyridine ligands, this is achieved through several mechanisms:
Electronic Effects: The bipyridine ligand can modulate the electron density at the metal center. Through its π-system, it can accept or donate electron density, thereby stabilizing the metal in various oxidation states that are encountered during the catalytic cycle. This electronic flexibility is crucial for stabilizing the geometry and charge distribution of the transition state.
Steric Constraints: The rigid structure of the bipyridine ligand imposes a specific coordination geometry around the metal center. This pre-organization of the active site can help to orient the substrates in a favorable position for the reaction to occur, thus lowering the entropic barrier to the transition state. While the chloromethyl groups are somewhat remote from the coordination sphere, their attachment to a support or another molecular entity can introduce further steric bulk that can influence substrate approach and selectivity.
Table 1: Factors Influencing Transition State Stabilization by Bipyridyl Complexes
| Factor | Description |
|---|---|
| Ligand Field Stabilization | The bipyridyl ligand creates a specific ligand field around the metal, which can stabilize the d-orbital energies of the metal in the transition state geometry. |
| Back-bonding | The ability of the bipyridine ligand to accept electron density from the metal into its π* orbitals (π-back-bonding) can stabilize lower oxidation states of the metal, which are often key intermediates in catalytic cycles. |
| Geometric Pre-organization | The rigid chelate ring of the bipyridine ligand helps to maintain a consistent coordination geometry, reducing the energetic cost of achieving the transition state structure. |
Redox Processes in Catalysis
Many catalytic reactions involve changes in the oxidation state of the metal center (redox processes). Bipyridine ligands are considered "non-innocent," meaning they can actively participate in these redox processes by storing and releasing electrons.
The π-conjugated system of the 2,2'-bipyridine (B1663995) ligand can be readily reduced to form a radical anion (bpy•⁻) or a dianion (bpy²⁻). This allows the ligand to act as an electron reservoir, accepting electrons from the metal or the substrate and donating them back at a later stage in the catalytic cycle. This property is particularly important in:
Photoredox Catalysis: In photoredox catalysis, a metal complex (often Ru(II) or Ir(III)) is excited by light, leading to a metal-to-ligand charge transfer (MLCT) state. In this excited state, the complex can act as both a potent oxidant and a reductant, initiating single-electron transfer (SET) processes that drive the desired organic transformation.
Multi-electron Transformations: For reactions that require the transfer of multiple electrons, such as the reduction of CO₂, the ability of the bipyridine ligands to store electrons allows a single metal complex to accumulate the necessary reducing equivalents.
For example, in a generic catalytic cycle, a metal complex M(II)(bpy) might be reduced to M(I)(bpy•⁻) or even M(0)(bpy²⁻). These highly reduced species are often the active catalysts that react with the substrate. The ability to localize the redox changes on the ligand can help to avoid unstable or inaccessible oxidation states of the metal itself.
Specific Catalytic Applications
While specific catalytic data for complexes of this compound are not extensively detailed in publicly accessible literature, the applications can be inferred from the well-established chemistry of bipyridine ligands and the functional utility of the chloromethyl groups.
Complexes of this compound are designed to be particularly effective as recoverable or reusable catalysts for a variety of organic reactions. The chloromethyl groups allow for their immobilization on solid supports such as polymers or silica.
Table 2: Potential Applications in Organic Synthesis
| Reaction Type | Metal Center | Role of the Ligand |
|---|---|---|
| Cross-Coupling Reactions | Pd, Ni | Stabilizes the low-valent metal species (e.g., Pd(0), Ni(0)) that are active in the catalytic cycle. The immobilization prevents leaching of the metal. |
| Atom Transfer Radical Polymerization (ATRP) | Cu | The ligand controls the redox potential of the Cu(I)/Cu(II) couple, which is crucial for controlling the polymerization. The chloromethyl groups can also act as initiation sites. |
| Oxidation Reactions | Ru, Mn | Stabilizes high-valent metal-oxo species and can be used to create robust, recyclable oxidation catalysts. |
| Hydrogenation/Transfer Hydrogenation | Ru, Ir | Forms stable and active catalysts. Immobilization allows for easy separation from the reaction products. |
The primary advantage conferred by the this compound ligand in these applications is the ability to create heterogeneous catalysts that combine the high activity and selectivity of homogeneous systems with the practical benefits of easy separation and recyclability.
In the field of electrocatalysis, bipyridine complexes are extensively studied for their ability to mediate electron transfer between an electrode surface and a substrate. The this compound ligand is ideally suited for the preparation of chemically modified electrodes. The chloromethyl groups can be used to covalently attach the metal complex to a conductive electrode surface (e.g., glassy carbon, ITO), ensuring that the active catalyst is localized at the electrode-solution interface.
A major area of research for such modified electrodes is the electrocatalytic reduction of carbon dioxide (CO₂) . Complexes of ruthenium, rhenium, and cobalt with bipyridine ligands have shown promise in converting CO₂ into valuable products like carbon monoxide (CO) or formic acid. The proposed mechanism often involves the following steps:
The immobilized M(II)(bpy) complex is electrochemically reduced at the electrode surface, often in multiple one-electron steps, to a highly reduced, catalytically active state, e.g., M(0)(bpy).
The reduced complex binds to a CO₂ molecule, activating it for reduction.
Through a series of proton and electron transfer steps, the C-O bond is cleaved, releasing CO and H₂O, and regenerating the original M(II)(bpy) complex.
Another significant application is in water oxidation , the key anodic reaction in water splitting for hydrogen production. Bipyridine complexes of metals like ruthenium and iridium can be immobilized on electrode surfaces to catalyze the challenging 4-electron oxidation of water to molecular oxygen. The ligand stabilizes the high oxidation states of the metal required for this transformation. nih.gov
The use of this compound to create these modified electrodes offers a robust method for creating stable and efficient electrocatalytic systems.
Photocatalysis
The integration of this compound into larger molecular assemblies is a key strategy for creating novel photocatalysts. The bipyridyl core is a renowned chelating ligand, capable of forming stable complexes with various transition metals, most notably ruthenium. These ruthenium(II) tris(bipyridine) ([Ru(bpy)₃]²⁺) complexes are celebrated for their photoredox properties, including strong absorption in the visible spectrum, long-lived excited states, and the ability to facilitate electron transfer reactions upon irradiation. acs.org
By using this compound, researchers can incorporate this photoactive [Ru(bpy)₃]²⁺ core into polymeric structures. The resulting metallopolymers act as macromolecular photocatalysts. The polymer backbone can influence the solubility, stability, and local environment of the catalytic center, while the fundamental photocatalytic activity is retained within the ruthenium complex core.
For instance, ruthenium complexes incorporating this compound have been synthesized and subsequently used as multifunctional initiators for polymerizations. acs.org The resulting polymers are inherently luminescent, a key characteristic for photocatalytic applications, demonstrating that the photoactive nature of the ruthenium tris(bipyridine) core is preserved within the macromolecular structure. acs.orgacs.org These polymeric materials are designed to combine the desirable film-forming properties of polymers with the unique optical and electronic features of the metal complexes, opening avenues for their use in a range of light-driven chemical transformations. acs.orgacs.org While the primary research has focused on the synthesis of these materials, their structure inherently makes them suitable for applications in visible-light photocatalysis, such as in cycloaddition reactions and other organic transformations where electron transfer is a key step. acs.org
Enhancement of Catalytic Efficiency with this compound as Ligand
The use of this compound as a ligand offers a powerful method for enhancing catalytic efficiency, primarily through its role as a scaffold for building complex, high-performance catalysts. The two chloromethyl groups allow the bipyridine unit to act as a difunctional initiator or a cross-linking agent, enabling the synthesis of advanced catalyst architectures like star-shaped polymers with a catalytically active metal core. acs.orgacs.org
This "metalloinitiator" approach has been pioneered by researchers such as Cassandra L. Fraser and her group. They have utilized ruthenium complexes containing one, two, or three this compound ligands to initiate the cationic ring-opening polymerization of 2-ethyl-2-oxazoline. acs.orgacs.org This strategy yields star-shaped polymers with precisely two, four, or six arms emanating from a central ruthenium tris(bipyridine) core. acs.orgacs.org
The rationale behind this approach is that the polymer chains create a specific microenvironment around the catalytic metal center, akin to the protein scaffold in metalloenzymes. This can influence substrate access, transition state stabilization, and ultimately, the catalyst's activity and selectivity.
| Metalloinitiator | Number of Initiating Sites (Chloromethyl Groups) | Apparent Rate Constant (k_app) x 10⁴ (s⁻¹) | Polymer Architecture |
|---|---|---|---|
| [(bpy)₂Ru{bpy(CH₂Cl)₂}]²⁺ | 2 | 1.5 | Linear (2-arm) |
| [bpyRu{bpy(CH₂Cl)₂}₂]²⁺ | 4 | 2.3 | 4-Arm Star |
| [Ru{bpy(CH₂Cl)₂}₃]²⁺ | 6 | 3.3 | 6-Arm Star |
Table 1. Comparison of apparent rate constants for the polymerization of 2-ethyl-2-oxazoline initiated by ruthenium complexes containing this compound ligands. Data sourced from Macromolecules 1999, 32 (21), 6925-6932. acs.org
This work illustrates how this compound is not merely a passive ligand but an active architectural component that enables the construction of macromolecular catalysts with enhanced performance. By controlling the number and arrangement of polymer arms around a metal center, it is possible to tune the catalytic efficiency for specific applications. acs.org
Role in Materials Science and Polymer Chemistry
Building Block for Functional Materials
4,4'-Bis(chloromethyl)-2,2'-bipyridyl is a functionalized bipyridine ligand extensively utilized in coordination chemistry, metal complex formation, and synthetic chemistry applications. orgsyn.orgpolymer-books.com The presence of the bipyridine unit allows for the chelation of various metal ions, while the reactive chloromethyl groups at the 4 and 4' positions provide sites for further chemical modification. This dual functionality makes it an ideal precursor for the synthesis of a diverse range of functional materials.
The bipyridine core can be derivatized to create analogues with extended π-conjugation, which is particularly useful for solar cell applications. orgsyn.org For instance, the related compound 4,4'-bis(bromomethyl)-2,2'-bipyridine has been used to prepare 4,4'-bis(phosphonate)-2,2'-bipyridine, a versatile intermediate for producing new derivatives through Wadsworth-Emmons reactions with aldehydes. orgsyn.org The reactivity of the chloromethyl groups has also been exploited in reactions with other electrophilic substrates, such as aldehydes and alkyl halides, further expanding the library of accessible bipyridine derivatives. researchgate.net
Synthesis of Fluorescent Brighteners and Dyes
While direct synthesis of commercial fluorescent brighteners from this compound is not widely documented in readily available literature, the structural characteristics of this compound suggest its potential as a precursor for fluorescent dyes and polymers. A structurally similar compound, 4,4'-bis(chloromethyl)-biphenyl, is a known intermediate in the production of fluorescent whitening agents such as FP and CBS-X. opticalbrightenerpowder.com This suggests that the reactive chloromethyl groups can be utilized to introduce the chromophoric bipyridine unit into larger molecular systems.
Furthermore, the bipyridine moiety itself is a component of many fluorescent materials. For example, coordination polymers based on bis-terpyridine ligands, which are structurally related to bipyridyls, exhibit intense visible light absorption and fluorescence emission. mdpi.com The synthesis of polymers containing bipyridine units is a known strategy to modify electronic or optical properties. orgsyn.org Therefore, it is plausible that this compound could be used to synthesize novel fluorescent polymers where the bipyridine core contributes to the material's photoluminescent properties. The development of fluorescent monomers for creating dye-labeled polymers is an active area of research with applications in energy conversion, biolabeling, and sensors. rsc.org
Precursor for Polymers
The bifunctional nature of this compound makes it an excellent monomer or initiator for various polymerization reactions, leading to the formation of advanced polymeric materials.
Functionalized Polymeric Materials
Bipyridine units are frequently incorporated into polymeric materials to act as ligands for metal atoms or to impart specific electronic or optical properties. orgsyn.org The chloromethyl groups of this compound can undergo a variety of nucleophilic substitution reactions, allowing for the grafting of different functional groups onto a polymer backbone or the creation of cross-linked networks. This versatility enables the precise engineering of polymeric materials with tailored functionalities. mdpi.com
Metallopolymers and Block Polymers
The bis(halomethyl)-bipyridine complexes, including those of ruthenium or iron, have been utilized as initiators to generate metallopolymers. orgsyn.org Metallopolymers are polymers that contain metal atoms in their structure, which can endow them with unique catalytic, electronic, or magnetic properties. The bipyridine moiety in this compound can coordinate with a metal center, and the chloromethyl groups can then initiate the polymerization of other monomers, leading to the formation of metallopolymers.
This compound and its derivatives can also be used to synthesize block polymers. orgsyn.org Block copolymers are comprised of two or more different polymer chains linked together. The synthesis can be initiated from the chloromethyl groups, allowing for the growth of polymer chains from the bipyridine core. This approach has been explored for creating well-defined block copolymer architectures. rsc.orgharth-research-group.org
Incorporation into Covalent Organic Polymers (COPs)
Covalent Organic Polymers (COPs), also known as Covalent Organic Frameworks (COFs), are a class of porous crystalline polymers with ordered structures. mdpi.com Bipyridine derivatives are valuable building blocks for the synthesis of COFs due to their ability to form rigid, well-defined structures and to coordinate with metal ions. For example, novel COF composites containing a bipyridine multimetal complex have been designed and synthesized through the coordination interaction between bipyridine groups and metal ions. nih.gov These materials have shown promise in applications such as the electrocatalytic oxygen evolution reaction. nih.gov The bifunctional nature of this compound makes it a suitable candidate for incorporation into COF structures, where the bipyridine unit can form the framework and the chloromethyl groups can be used for post-synthetic modification or to link to other building blocks.
Applications in Optoelectronics and Solar Energy Conversion
The unique electronic properties of the bipyridine core make materials derived from this compound promising candidates for applications in optoelectronics and solar energy conversion. The optoelectronic properties of conjugated polymers are significantly influenced by their molecular conformation and microstructure. mdpi.com By incorporating the bipyridine unit into polymer chains, it is possible to tune these properties for specific applications.
Bipyridine-containing materials have been investigated for their potential in solar energy applications. nih.govmdpi.com For instance, bipyridines with extended π-conjugation have been developed for use in solar cells. orgsyn.org The ability to create well-defined polymeric structures from this compound allows for the systematic study of structure-property relationships in these materials, which is crucial for optimizing their performance in devices like organic photovoltaic cells and light-emitting diodes. mdpi.com Furthermore, the incorporation of metal complexes based on bipyridine ligands into COFs has been shown to yield materials with excellent performance in energy-related catalytic reactions. nih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀Cl₂N₂ |
| Molecular Weight | 253.13 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 138219-98-4 |
Dye-Sensitized Solar Cells (DSSCs)
In the field of photovoltaics, particularly Dye-Sensitized Solar Cells (DSSCs), bipyridine-based ligands are fundamental components of the most effective sensitizer dyes. google.com The bipyridine unit acts as an excellent chelating ligand for metal centers, such as Ruthenium, and its derivatives are crucial for anchoring the dye molecule to the surface of a semiconductor, typically Titanium dioxide (TiO2). mdpi.com
The compound this compound is a valuable precursor for creating sophisticated ligands for these sensitizer dyes. The chloromethyl groups can be readily converted into other functional groups, such as carboxylic acids or phosphonic acids, which serve as effective anchoring groups to the TiO2 surface. mdpi.com This covalent attachment is critical for efficient electron injection from the photo-excited dye into the conduction band of the semiconductor, a key process in the operation of a DSSC. mdpi.com
For instance, research has shown that using organic dyes with bipyridine anchoring groups as co-sensitizers with a porphyrin dye can compensate for absorption gaps and suppress charge recombination, leading to a notable enhancement in device performance. rsc.org
| Sensitizer System | Open-Circuit Voltage (Voc) [mV] | Short-Circuit Current (Jsc) [mA cm-2] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
|---|---|---|---|---|
| Porphyrin Dye (JA3) alone | 801 | 12.23 | 63.55 | 6.23 |
| Porphyrin Dye (JA3) + Bipyridine Co-sensitizer (S3) | 821 | 15.46 | 64.55 | 8.20 |
Organic Light-Emitting Diodes (OLEDs)
In the technology of Organic Light-Emitting Diodes (OLEDs), bipyridine derivatives are integral to the design of emissive materials and host materials. The bipyridine moiety can be incorporated into metal complexes, often with elements like Iridium or Zinc, which are used as phosphorescent emitters. ktu.edursc.org The compound this compound acts as a versatile building block for synthesizing ligands that can be coordinated to these metal centers.
The reactive chloromethyl groups allow for the integration of the bipyridyl unit into larger, more complex molecular architectures, including dendrimers or polymers. rsc.org This structural versatility is crucial for preventing molecular aggregation and the resulting fluorescence quenching in the solid state, which is a common issue in OLED devices. rsc.org By functionalizing ligands derived from this compound, it is possible to enhance the thermal stability and emission intensity of the resulting materials. rsc.org
Solution-processed OLEDs have been successfully fabricated using materials containing pyridyl-functionalized ligands. These devices leverage the excellent charge carrier injection and transport abilities imparted by the pyridyl units. Research into bis-Zn(II) salphen complexes bearing pyridyl functionalized ligands has demonstrated the potential for achieving high device performance, including significant luminance and external quantum efficiencies. rsc.org Similarly, other complex organic structures like Perylene bisimides (PBIs) have been used to create OLEDs with high external quantum efficiencies, demonstrating the broad utility of advanced organic chromophores in this field. d-nb.inforesearchgate.net
| Performance Metric | Value |
|---|---|
| Peak Luminance (Lmax) | 3589 cd m-2 |
| Maximal External Quantum Efficiency (ηext) | 1.46% |
| Maximal Current Efficiency (ηL) | 4.1 cd A-1 |
| Maximal Power Efficiency (ηp) | 3.8 lm W-1 |
Design of Materials with Tuned Electronic and Optical Properties
A key advantage of using this compound in materials science is the ability to systematically tune the electronic and optical properties of the final product. researchgate.net The bipyridine core has well-defined electronic characteristics, but these can be significantly modified by attaching different functional groups via the chloromethyl positions. This principle of property tuning through chemical modification is fundamental to designing materials for specific applications. mdpi.com
The chloromethyl groups are susceptible to nucleophilic substitution reactions, allowing a wide variety of chemical moieties to be introduced. For example:
Attaching electron-donating groups can raise the energy level of the Highest Occupied Molecular Orbital (HOMO), which can facilitate charge injection in OLEDs or alter the redox potential of a catalyst.
Attaching electron-withdrawing groups can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which can be used to tune the electron-accepting properties of a molecule in a DSSC or to shift the emission wavelength in an OLED. researchgate.net
This strategic functionalization allows for the precise engineering of the material's band gap, which in turn determines its light absorption and emission characteristics. aps.org By carefully selecting the substituents, researchers can control the color of light emitted by an OLED or optimize the absorption spectrum of a DSSC dye to better match the solar spectrum. This molecular-level control is essential for the development of high-performance optoelectronic devices. d-nb.info
| Functional Group (R) Attached at -CH2- Position | Potential Effect on Electronic Properties | Potential Effect on Optical Properties |
|---|---|---|
| -OR (Alkoxy) | Electron-donating; Raises HOMO level | Red-shift (bathochromic shift) in absorption/emission |
| -NR2 (Amino) | Strongly electron-donating; Significantly raises HOMO | Significant red-shift in absorption/emission |
| -CN (Cyano) | Electron-withdrawing; Lowers LUMO level | Blue-shift (hypsochromic shift) in absorption/emission |
| Aromatic Rings (e.g., Phenyl) | Extends π-conjugation; Narrows HOMO-LUMO gap | Red-shift and potential for increased molar absorptivity |
Biological Activity and Medicinal Chemistry Research
General Biological Significance of Bipyridine Derivatives
Bipyridine and its derivatives are recognized as fundamental components in the development of biologically active molecules. nih.gov These compounds, characterized by two interconnected pyridine (B92270) rings, serve as versatile scaffolds in drug discovery and have shown a wide range of therapeutic applications, including antimicrobial, immunomodulatory, and antitumor activities. nih.govresearchgate.net The arrangement of the nitrogen atoms in the bipyridine structure allows for strong chelation with metal ions, a property that is often linked to their biological effects. researchgate.netnih.gov The 2,2'-bipyridine (B1663995) isomer, in particular, is a well-known ligand in coordination chemistry, forming stable complexes with various transition metals. nih.govwikipedia.org The biological activity of these derivatives can be significantly influenced by the presence and nature of different functional groups attached to the bipyridine core. researchgate.net
The 4,4'-bipyridine (B149096) isomer is primarily known as a precursor to the herbicide paraquat. wikipedia.org Its structure allows it to act as a bridge between metal centers, leading to the formation of coordination polymers. wikipedia.org The toxicity of some bipyridine derivatives, such as paraquat, is associated with their ability to disrupt biological electron transfer processes. wikipedia.org
Antimicrobial Properties
Bipyridine derivatives have demonstrated notable antimicrobial properties, making them a subject of interest in the search for new antibiotics. nih.govresearchgate.net
Efficacy against Bacterial Strains (e.g., Gram-positive and Gram-negative bacteria)
Studies have shown that certain bipyridine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, diquaternary salts of 4,4'-bipyridinium have been reported to possess remarkable antimicrobial and antifungal activity. nih.gov The antimicrobial efficacy of these compounds can be influenced by the nature of the substituents on the bipyridine ring. nih.gov Some synthetic bis-chalcones, which can be considered related structures, have also shown strong antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Salmonella enteritidis. mdpi.com Similarly, a series of modified pyridine and bipyridine substituted coumarins demonstrated promising antibacterial activity against selected bacterial strains. researchgate.net
Interactive Data Table: Antimicrobial Activity of Selected Bipyridine Derivatives
| Compound/Derivative Class | Target Microorganism | Observed Effect | Reference |
| Diquaternary salts of 4,4'-bipyridinium | Bacteria and Fungi | Remarkable antimicrobial and antifungal activity | nih.gov |
| Bipyridine substituted coumarins | Gram-positive and Gram-negative bacteria | Promising antibacterial activity | researchgate.net |
| Synthetic bis-chalcones | E. coli, P. aeruginosa, S. aureus, S. enteritidis | Strong antibacterial activities | mdpi.com |
Mechanism of Action for Antimicrobial Effects
The precise antimicrobial mechanism of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl is not extensively detailed in the available literature. However, the antimicrobial action of bipyridine derivatives is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic activity. Another proposed mechanism for some pyridine-based compounds involves the disruption of the bacterial cell membrane, leading to cell lysis. For some derivatives, the generation of reactive oxygen species (ROS) that cause cellular damage is also a potential mechanism.
Potential as Lead Compounds for Antibiotic Development
The demonstrated efficacy of bipyridine derivatives against a range of microbial pathogens positions them as potential lead compounds for the development of new antibiotics. nih.gov The ability to modify the bipyridine scaffold with various functional groups offers a pathway to optimize their antimicrobial activity, selectivity, and pharmacokinetic properties. nih.gov The discovery of novel bipyridine compounds from natural sources, such as those produced by Saccharothrix species, further highlights the potential of this chemical class in addressing the challenge of antimicrobial resistance. researchgate.net
Anticancer Research
Bipyridine derivatives have also been investigated for their potential as anticancer agents. nih.govresearchgate.net Their ability to interact with biological targets, including DNA and various enzymes, is a key aspect of their cytotoxic activity.
Cytotoxic Activity against Cancer Cell Lines (e.g., HepG2)
Several studies have explored the cytotoxic effects of bipyridine derivatives on various cancer cell lines, including the human hepatocellular carcinoma cell line, HepG2. nih.govnih.gov Research has shown that certain 2,2'-bipyridine derivatives can significantly reduce the viability of HepG2 cells in a dose-dependent manner. nih.govnih.gov The anticancer activity of these compounds is often linked to the induction of apoptosis, or programmed cell death. nih.govnih.gov For instance, some 2,2'-bipyridine derivatives have been found to induce apoptosis in HepG2 cells through the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane. nih.govnih.gov
Metal complexes of bipyridine have also shown promising anticancer activity. Gold(III) complexes with a 2,2'-bipyridine motif have exhibited significant cytotoxic properties. taylorandfrancis.com Similarly, ruthenium(II) complexes containing bipyridyl ligands have demonstrated increased cytotoxicity against cancer cell lines upon photoactivation. nih.gov
Interactive Data Table: Cytotoxic Activity of Bipyridine Derivatives against HepG2 Cells
| Compound/Derivative | Cell Line | Key Findings | Reference |
| 2,2'-Bipyridine derivatives | HepG2 | Induced apoptosis, reduced cell viability | nih.govnih.gov |
| Gold(III) complexes with 2,2'-bipyridine | Cancer cells | Appreciable cytotoxic properties | taylorandfrancis.com |
| Photoactivated Ruthenium(II)-bipyridyl complexes | A549, HeLa, PC3 | Markedly increased cytotoxicity | nih.gov |
Induction of Apoptosis
The bipyridyl scaffold, a core component of this compound, is a recurring motif in compounds designed to induce apoptosis, or programmed cell death, a critical process in cancer therapy. While direct studies on this compound's apoptotic activity are not extensively detailed in the available literature, research on closely related bipyridinium compounds provides significant insights.
A series of synthesized 4,4'-bipyridinium amphiphiles has been shown to induce apoptosis and inhibit cell growth. nih.gov One derivative in this series demonstrated a potent ability to arrest the cell cycle in the G2/M phase in a dose-dependent manner, ultimately leading to apoptosis through a mechanism suggested to involve membrane damage. nih.gov
Furthermore, metal complexes incorporating bipyridine ligands are well-documented for their apoptosis-inducing capabilities. For instance, a novel binuclear Platinum(III) compound was found to trigger apoptosis in various human tumor cell lines. nih.gov This activity was observed in cells with both normal and low levels of the p53 tumor suppressor protein, suggesting a mechanism that requires the presence of p53. nih.gov Studies with other chemotherapeutic agents have also shown that apoptosis can be induced without the generation of reactive oxygen species (ROS), indicating that oxidative stress is not always a necessary pathway for drug-induced apoptosis. nih.gov The investigation of organoarsenic compounds has also identified the mitochondrial pathway as a key mode of apoptosis induction in leukemia and lymphoma cells. mdpi.com
Inhibition of Tumor Growth in Vivo
The potential of halomethyl-bipyridine derivatives to inhibit tumor growth in a living organism (in vivo) has been a key area of investigation. Research has focused on metal complexes of these ligands, which often exhibit enhanced biological activity.
A notable study involved a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. rsc.org One of these compounds, a 5-(chloromethyl)-2,2′-bipyridine derivative, demonstrated significant inhibition of pancreatic tumor growth in zebrafish-Panc-1 xenografts. rsc.org This complex was effective at concentrations lower than its in vitro IC₅₀ values and also showed the ability to inhibit the dissemination of cancer cells in vivo. rsc.org
Similarly, a gold(I) complex, Bis[1,2-bis(diphenylphosphino)ethane]gold(I) chloride, was evaluated in mice with P388 leukemia. researchgate.net At its maximum tolerated dose, the compound led to an average 87% increase in lifespan. researchgate.net Activity was also observed against M5076 reticulum cell sarcoma and mammary adenocarcinoma 16/c. researchgate.net These findings underscore the therapeutic potential of metal complexes derived from bipyridine and related phosphine (B1218219) ligands in preclinical tumor models.
Exploration of Structure-Activity Relationships for Halomethyl Substituents
The relationship between the chemical structure of halomethyl-bipyridine compounds and their biological activity is a critical aspect of their development as therapeutic agents. The halogenated methyl groups at the 4,4' positions are not merely passive components; they are reactive sites that significantly influence the molecule's properties.
Studies have been conducted to understand how the presence and position of these reactive halomethyl groups on the bipyridine ligand system impact anticancer activity. rsc.org It was found that only compounds capable of undergoing ligand-based alkylating reactions showed significant antiproliferative effects against colorectal and pancreatic cancer cell lines. rsc.org This suggests that the ability of the chloromethyl group to act as an alkylating agent is a key determinant of its anticancer efficacy.
The nature of the halogen atom also plays a role in the compound's reactivity. For example, bromomethyl groups are known to have higher electrophilicity compared to chloromethyl groups, which facilitates nucleophilic substitution reactions. This difference in reactivity can be exploited to synthesize a variety of derivatives with different functional groups, allowing for a systematic exploration of structure-activity relationships. The trifluoromethyl-substituted analogue, 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine, is also noted for its use in creating metal complexes for applications like photocatalysis, highlighting the versatility of modifying the methyl substituent. ossila.comsigmaaldrich.com
Table 1: Comparison of Halomethyl-Bipyridine Derivatives
| Compound | Halogen Substituent | Key Reactivity Feature | Application/Activity | Source |
| This compound | Chlorine | Alkylating agent | Precursor for anticancer agents | rsc.org |
| 4,4'-Bis(bromomethyl)-2,2'-bipyridine | Bromine | Higher electrophilicity than chloro- derivative | Precursor for phosphonate (B1237965) derivatives | orgsyn.org |
| 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine | Fluorine (in CF₃) | Electron-withdrawing, stabilizes HOMO | Ligand for photocatalysis, OLEDs, DSSCs | ossila.comsigmaaldrich.com |
This table provides an interactive comparison of different halomethyl substituents on the 2,2'-bipyridine core and their resulting properties and applications.
Precursor for Biologically Active Molecules and Pharmaceutical Agents
This compound is a valuable intermediate in organic synthesis, serving as a foundational building block for a wide range of more complex, biologically active molecules. orgsyn.org The two reactive chloromethyl groups provide convenient handles for further chemical modification through nucleophilic substitution reactions.
This precursor is instrumental in creating novel ligands for coordination chemistry. These ligands can then be complexed with various metal ions, such as ruthenium, iron, or platinum, to generate compounds with specific therapeutic or diagnostic functions. orgsyn.orgnih.gov For instance, it has been used in the synthesis of:
Metallopolymers: The bis(halomethyl)-bipyridine structure can act as an initiator for polymerization, leading to the formation of metallopolymers with unique electronic and optical properties. orgsyn.org
Bisphosphonate Bipyridine Complexes: By reacting the bromomethyl analogue with appropriate reagents, researchers have prepared bis(phosphonate)-2,2'-bipyridine derivatives. These can be further modified through reactions like the Wadsworth-Emmons reaction to create molecules with extended π-conjugation for applications such as solar cells. orgsyn.org
Cisplatin-like Complexes: The bipyridine framework derived from this precursor can be used to create ligands for platinum(II) complexes. These complexes can be functionalized with other bioactive molecules to develop targeted anticancer agents that may overcome cisplatin (B142131) resistance. nih.gov
The versatility of this compound as a synthetic precursor makes it a key compound in the development of new functional materials and pharmaceutical agents. orgsyn.org
Molecular Interactions with Biological Targets and Pathways
The biological activity of this compound and its derivatives stems from their interactions with various biological molecules and pathways. The primary modes of interaction are driven by its two key structural features: the bipyridine core and the reactive chloromethyl groups.
The bipyridine unit is an excellent chelating ligand, readily forming stable complexes with a variety of metal ions. These resulting metal complexes are often the primary bioactive species. For example, ruthenium complexes containing bipyridyl ligands have been shown to interact with DNA. nih.gov Under light irradiation, some of these complexes can unfold supercoiled DNA, a mechanism that can disrupt normal cellular processes and lead to cell death. nih.gov
The chloromethyl groups offer a different mode of interaction. As electrophilic sites, they can undergo nucleophilic substitution reactions and are capable of alkylating biological macromolecules such as proteins and nucleic acids. rsc.org This alkylating ability is believed to be a crucial component of the anticancer activity observed in related compounds. rsc.org
Furthermore, studies on platinum complexes with bipyridine-derived ligands have identified interactions with specific enzymes. Enzyme inhibition assays revealed a synergistic effect between the platinum metal center and the attached bioactive organic components in inhibiting enzymes like human GST P1 and COX-2. nih.gov
Mechanistic Studies of Bioactivity
Understanding the precise mechanisms through which this compound and its derivatives exert their biological effects is essential for the rational design of new drugs. Research points to several distinct, though sometimes overlapping, mechanisms of action.
One proposed mechanism for the antimicrobial properties of related compounds involves the formation of reactive intermediates that interfere with essential components of bacterial cells, thereby disrupting their function.
In the context of anticancer activity, the mechanism often depends on the specific derivative or metal complex.
Alkylation: As mentioned, the ability of the halomethyl groups to alkylate biological targets is considered a key mechanism for the antiproliferative activity of some derivatives. rsc.org
Oxidative Stress: For certain photoactive ruthenium complexes, the mechanism of action is linked to the generation of intracellular reactive oxygen species (ROS) upon light irradiation. nih.gov This induced oxidative stress can damage cellular components and trigger apoptosis.
Membrane Damage: For some 4,4'-bipyridinium amphiphiles, the anticancer effect is thought to occur via damage to the cell membrane, which leads to cell growth inhibition and apoptosis. nih.gov
Enzyme Inhibition: As seen with certain platinum complexes, the bioactivity can be a result of the targeted inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. nih.gov
These varied mechanisms highlight the chemical versatility of the bipyridine scaffold and its derivatives, allowing for the development of compounds that can combat diseases through multiple biological pathways. orgsyn.org
Theoretical and Computational Studies
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations provide fundamental insights into the geometry, stability, and electronic properties of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. While specific, in-depth computational studies on this exact molecule are not extensively documented in publicly available literature, we can infer its properties from data on related bipyridine systems and general computational chemistry principles.
The geometry of the 2,2'-bipyridine (B1663995) core is characterized by the two interconnected pyridine (B92270) rings. In its ground state, the molecule is expected to adopt a planar or near-planar conformation to maximize π-conjugation across the rings. The chloromethyl groups introduce additional degrees of freedom, but their impact on the planarity of the bipyridine core is likely to be minimal.
Electronic structure calculations, such as those based on Density Functional Theory (DFT), can elucidate the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). In substituted bipyridines, the HOMO is typically a π-orbital distributed over the bipyridine ring system, while the LUMO is a π*-orbital. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic and optical properties, as well as its reactivity. For substituted bipyridines, the nature and position of the substituents can significantly alter the energies of these orbitals. researchgate.net The chloromethyl groups, being electron-withdrawing, are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 2,2'-bipyridine.
A theoretical study on the effects of various substituents on the properties of 2,2'-bipyridine using DFT has shown that substituents can significantly alter both the electronic and structural properties through inductive and resonance effects. researchgate.net While this study did not specifically include the chloromethyl group, it provides a framework for understanding its potential influence.
Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀Cl₂N₂ |
| Molecular Weight | 253.13 g/mol |
| IUPAC Name | 4-(chloromethyl)-2-[4-(chloromethyl)pyridin-2-yl]pyridine |
| InChI | InChI=1S/C12H10Cl2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2 |
| InChIKey | VZKSOWFFOHQARA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1CCl)C2=NC=CC(=C2)CCl |
Data sourced from PubChem CID 10562811 nih.gov
Computational Analysis of Reactivity and Functionalization
The chloromethyl groups are the primary sites of reactivity in this compound, making it a versatile precursor for a wide range of derivatives. These groups are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional moieties.
Computational methods can be employed to analyze the reactivity of these chloromethyl groups. By calculating the electrostatic potential map of the molecule, regions of positive and negative potential can be visualized, indicating electrophilic and nucleophilic sites, respectively. The carbon atoms of the chloromethyl groups are expected to be electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom, making them susceptible to attack by nucleophiles.
Prediction of Coordination Behavior and Complex Stability
2,2'-Bipyridine and its derivatives are renowned for their ability to form stable complexes with a wide variety of metal ions. The two nitrogen atoms of the bipyridine core act as a bidentate chelating ligand, forming a stable five-membered ring with the metal center.
Computational chemistry provides a powerful tool for predicting the coordination behavior of this compound with different metal ions. By performing geometry optimizations of the metal complexes, the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) can be determined. These calculations can also provide information on bond lengths, bond angles, and other structural parameters of the resulting complexes.
Common Metal Complexes with Bipyridine Ligands
| Metal Ion | Example Complex Type |
|---|---|
| Copper(II) | [Cu(bpy)₂]²⁺ |
| Nickel(II) | [Ni(bpy)₃]²⁺ |
| Cobalt(II) | [Co(bpy)₂]²⁺ |
| Ruthenium(II) | [Ru(bpy)₃]²⁺ |
| Iron(II) | [Fe(bpy)₃]²⁺ |
This table presents general examples of bipyridine (bpy) complexes and does not represent specific stability constants for this compound complexes.
Elucidation of Reaction Mechanisms
Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis, functionalization, or its role in catalysis, computational studies can provide a step-by-step understanding of the reaction pathway.
By mapping the potential energy surface of a reaction, transition states can be located, and activation barriers can be calculated. This information is invaluable for understanding the kinetics of a reaction and for identifying the rate-determining step. For instance, in the synthesis of polymers from this compound, computational modeling could be used to investigate the mechanism of the polymerization reaction, whether it proceeds via a stepwise or chain-growth mechanism, and to identify any potential side reactions.
Similarly, if a metal complex of this compound is used as a catalyst, computational methods can be employed to study the catalytic cycle. This includes modeling the coordination of substrates to the metal center, the transformation of the substrates, and the release of the products. Such studies can provide insights into the factors that control the catalytic activity and selectivity, and can guide the design of more efficient catalysts.
Simulation of Material Properties
The ability of this compound to be functionalized and to form coordination polymers makes it a promising building block for new materials with interesting properties. Computational simulations can be used to predict the properties of these materials before they are synthesized, thus saving time and resources.
For example, if this compound is used to create coordination polymers, computational models can predict the crystal structure and porosity of the resulting material. capes.gov.br This is particularly relevant for applications in gas storage and separation. Simulations can also be used to predict the electronic and optical properties of these materials, such as their band gap, conductivity, and absorption and emission spectra. researchgate.net This information is crucial for applications in electronics and optoelectronics, for instance, in the development of new sensors, light-emitting diodes (LEDs), or solar cells.
Furthermore, molecular dynamics simulations can be used to study the mechanical properties of polymers derived from this compound, such as their elasticity and tensile strength. These simulations can also provide insights into the thermal stability of the materials. While specific simulation data for materials derived from this particular compound is limited in the literature, the methodologies for such predictions are well-developed and can be applied to this system.
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B irritation) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers, away from strong oxidizers and moisture .
How does this compound facilitate the formation of supramolecular assemblies in polymer chemistry?
Advanced
The chloromethyl groups enable covalent cross-linking with nucleophilic agents (e.g., thiols, amines). For instance, reaction with sodium polysulfide (Na₂Sₓ) in THF forms poly(LS-bpy), a sulfur-rich polymer used in supramolecular systems. Structural confirmation involves ¹H NMR (disappearance of -CH₂Cl peaks at δ ~4.5 ppm) and GPC (Mw ~5–10 kDa). Applications include redox-active materials for energy storage .
What role does this compound play in modifying the catalytic properties of metal complexes for CO₂ reduction?
Advanced
When coordinated to Re(I) or Ru(II), the ligand’s chloromethyl groups influence electronic properties (e.g., lowering LUMO energy) and promote supramolecular dimerization via hydrogen bonding. This enhances catalytic CO₂ reduction efficiency. Electrochemical studies (cyclic voltammetry) show a 250 mV reduction in overpotential compared to methyl-substituted analogs . Spectroelectrochemical methods (UV-vis/NIR) track intermediate species during catalysis .
How can structural modifications of the bipyridyl ligand influence the electronic properties and reactivity of transition metal complexes?
Q. Advanced
- Electron-Withdrawing Groups (e.g., -CH₂Cl) : Increase Lewis acidity of metal centers (e.g., Pt(II)/Pd(II)), improving substrate binding in catalytic cycles .
- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce aggregation in vanadium(V) dioxo complexes, enhancing light-driven bond activation .
- Spectroscopic Probes : Time-resolved fluorescence and EPR quantify ligand-to-metal charge transfer (LMCT) dynamics .
What strategies can resolve contradictions in reported catalytic efficiencies when using this compound-based ligands?
Q. Advanced
- Systematic Variation : Compare catalytic outputs across solvents (e.g., DMF vs. THF) and counterions (e.g., PF₆⁻ vs. BF₄⁻) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects and validate experimental trends .
- Controlled Replication : Standardize reaction conditions (e.g., CO₂ pressure, light intensity) to isolate ligand-specific contributions .
What methodologies are employed to study the coordination geometry and binding modes of this compound with metal ions?
Q. Advanced
- X-ray Diffraction : Resolves M-N bond lengths (e.g., Pt-N ~2.0 Å in cisplatin analogs) and distortion angles (e.g., out-of-plane bending <5°) .
- EXAFS : Probes local metal coordination environments in amorphous complexes .
- Magnetic Susceptibility : Detects spin states in Fe(II)/Co(II) complexes (e.g., μeff ~4.9 BM for high-spin Fe²⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
